molecular formula C18H19BrN6O3 B2751957 8-(5-Bromo-2-methoxyphenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921788-79-6

8-(5-Bromo-2-methoxyphenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No. B2751957
CAS RN: 921788-79-6
M. Wt: 447.293
InChI Key: TYFJGDORPUJSEF-UHFFFAOYSA-N
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Description

8-(5-Bromo-2-methoxyphenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione is a useful research compound. Its molecular formula is C18H19BrN6O3 and its molecular weight is 447.293. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study presents the synthesis of a series of derivatives with a [1,2,3]triazole ring, showcasing the utility of cycloaddition reactions for creating compounds with potential pharmacological applications (Ondrej Simo et al., 2000).
  • Another research explores the synthesis of novel urazole containing 3-hydroxynaphthalene group, further used for polymerization studies, indicating the compound's potential in materials science (S. Mallakpour & Z. Rafiee, 2007).

Biological Activities

  • Novel 1,2,4-triazole derivatives were synthesized and screened for antimicrobial activities, showing good to moderate activities against test microorganisms, highlighting their potential as antimicrobial agents (H. Bektaş et al., 2007).
  • Research on bromophenols coupled with nucleoside bases from the red alga Rhodomela confervoides revealed compounds with interesting structural and potentially bioactive properties, suggesting a natural source for chemically intriguing and biologically active molecules (Ming Ma et al., 2007).

Chemical Properties and Applications

  • The corrosion inhibition performance of a triazole-based compound on mild steel in a corrosive environment demonstrates the compound's utility in materials protection and engineering applications (A. Al-amiery et al., 2020).
  • A study on the synthesis, characterization, and antibacterial activity of 3-substituted-8-methoxy-1, 2, 4-triazino[3, 4-b]benzothiazole-4(H)-ones showcases the potential pharmaceutical applications of synthesized compounds with specific functional groups (S. Vartale et al., 2008).

properties

IUPAC Name

8-(5-bromo-2-methoxyphenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN6O3/c1-9(2)8-24-13-15(26)20-18(27)23(3)16(13)25-14(21-22-17(24)25)11-7-10(19)5-6-12(11)28-4/h5-7,9H,8H2,1-4H3,(H,20,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFJGDORPUJSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=C(C=CC(=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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